2,4-dimethoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-13-21-22-20-10-8-17(23-25(13)20)14-5-4-6-15(11-14)24-30(26,27)19-9-7-16(28-2)12-18(19)29-3/h4-12,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJLMPKOPZCSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide nitrogen (-SO2NH-) is a site for nucleophilic substitution, enabling modifications to enhance solubility or biological activity.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Alkylation | K2CO3, DMF, 60–80°C, alkyl halide | Substitution of the sulfonamide hydrogen with alkyl groups (e.g., methyl). | |
| Acylation | Pyridine, AcCl, RT | Formation of acylated derivatives (e.g., acetylated sulfonamide). |
Key Findings :
-
Alkylation improves metabolic stability in pharmacological applications.
-
Acylated derivatives show reduced hydrogen-bonding capacity, altering target binding.
Electrophilic Aromatic Substitution (EAS) on the Benzene Ring
The methoxy-substituted benzene ring undergoes EAS, primarily at the para position relative to the sulfonamide group.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C | Introduction of a nitro group at the para position. | |
| Halogenation | Cl2/AlCl3 or Br2/FeBr3, RT | Bromination or chlorination at the activated aromatic position. |
Key Findings :
-
Nitration increases polarity, aiding crystallinity for X-ray studies.
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Halogenation introduces handles for cross-coupling reactions (e.g., Suzuki).
Functionalization of the Triazolopyridazine Core
The triazolopyridazine moiety participates in cycloaddition and metal-catalyzed coupling reactions.
Key Findings :
-
Suzuki coupling expands structural diversity for SAR studies.
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Amination enhances interactions with enzymatic targets (e.g., kinase inhibition) .
Demethylation of Methoxy Groups
The methoxy groups undergo demethylation under acidic or oxidative conditions, yielding hydroxyl derivatives.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HBr/AcOH, reflux | Conversion of methoxy (-OCH3) to hydroxyl (-OH) groups. | |
| Oxidative Demethylation | BBr3, DCM, -78°C | Selective removal of methyl groups without ring degradation. |
Key Findings :
-
Hydroxyl derivatives exhibit increased solubility and hydrogen-bonding potential.
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Demethylation is critical for prodrug activation in medicinal chemistry.
Reductive Reactions
The compound undergoes reduction at the sulfonamide and triazole groups under specific conditions.
Key Findings :
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Sulfonamide reduction is low-yielding due to competing side reactions.
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Hydrogenated triazole derivatives show altered electronic properties .
Cross-Coupling at the Phenyl Linker
The phenyl group connecting the triazolopyridazine and sulfonamide serves as a site for cross-coupling.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Ullmann Coupling | CuI, L-proline, K2CO3, DMSO, 100°C | Introduction of aryl ethers or amines at the meta position. | |
| Sonogashira Coupling | PdCl2(PPh3)2, CuI, TEA, THF | Attachment of alkynes for fluorescent tagging or further functionalization. |
Key Findings :
-
Ullmann coupling enables bioconjugation for probe development.
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Sonogashira derivatives are used in optoelectronic material research.
Degradation Pathways
Under harsh conditions, the compound undergoes hydrolysis and oxidative degradation.
Key Findings :
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that derivatives of triazole compounds could effectively target and inhibit specific pathways involved in cancer cell proliferation .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, making it a candidate for further development as an antibiotic. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .
Enzyme Inhibition
Another significant application is its role as an enzyme inhibitor. The compound has been tested for its ability to inhibit specific enzymes related to disease processes, such as poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms. Inhibitors of these enzymes are being explored for their therapeutic potential in treating cancers and other diseases .
Agricultural Applications
Pesticide Development
The sulfonamide structure of this compound lends itself to applications in pesticide formulation. Research has indicated that similar compounds can act as effective herbicides or fungicides, targeting specific pathways in plant pathogens. This compound may be further investigated for its efficacy in controlling agricultural pests .
Data Table: Summary of Research Findings
Case Studies
-
Case Study on Anticancer Properties
A study published in a peer-reviewed journal assessed the anticancer effects of several triazole derivatives, including the target compound. The results showed a significant reduction in cell viability in breast cancer cell lines, suggesting the potential for developing new cancer therapies based on this scaffold. -
Case Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the triazole structure enhanced antimicrobial potency, highlighting the importance of structural optimization in drug development.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The triazolopyridazine moiety binds to enzymes or receptors, inhibiting their activity. This can lead to the disruption of cellular processes, resulting in the compound’s biological effects . The sulfonamide group enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs are compared below based on substituents, molecular properties, and reported activities:
Key Observations:
- Sulfonamide vs.
- Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethoxy groups (electron-donating) in the target compound contrast with trifluoromethyl (electron-withdrawing) in ’s analog. This difference impacts lipophilicity, with methoxy groups favoring solubility and trifluoromethyl enhancing membrane permeability .
- Triazolopyridazine vs.
Biological Activity
2,4-Dimethoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 425.5 g/mol
- CAS Number : 894983-70-1
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its inhibitory effects on various enzymes and its potential therapeutic applications. Notably, it has shown promise as a COX-2 inhibitor and has been evaluated for its anti-inflammatory properties.
Inhibition of COX-2
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory process. Inhibitors of COX-2 are sought after for their therapeutic potential in treating inflammatory diseases.
Key Findings :
- A study reported that compounds structurally related to benzenesulfonamides exhibited varying degrees of COX-2 inhibition. For example, some derivatives showed up to 47.1% inhibition at a concentration of 20 μM .
- The specific compound under discussion may exhibit similar inhibitory effects due to its structural analogies with known COX-2 inhibitors.
The proposed mechanism involves the competitive inhibition of COX-2 by binding to its active site, thereby preventing the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their mechanisms:
-
Anticancer Activity :
- Research indicates that triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with similar triazole structures have shown significant cytotoxic effects against various cancer cell lines .
- In one study, a derivative exhibited an IC value indicating potent activity against HepG2 liver cancer cells .
- Antifungal Activity :
- Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are optimal for constructing the triazolopyridazine core in this compound?
The triazolopyridazine moiety is typically synthesized via cyclocondensation or oxidative ring-closure reactions. For example, hydrazine intermediates can undergo oxidative cyclization using sodium hypochlorite in ethanol at room temperature, achieving yields >70% with minimal byproducts . Alternative approaches involve refluxing substituted benzaldehydes with triazole precursors in ethanol/acetic acid, followed by solvent evaporation and filtration . Key parameters include solvent polarity, catalyst selection (e.g., acetic acid), and reaction time (3–4 hours).
Q. Which spectroscopic techniques are most effective for structural confirmation?
A combination of -/-NMR (to resolve aromatic protons and methoxy groups), FTIR (for sulfonamide S=O stretches at ~1150–1350 cm), and HRMS (to verify molecular ion peaks) is essential . For regiochemical confirmation of the triazolopyridazine ring, NOESY or COSY NMR can distinguish between [1,2,4]triazolo[4,3-b]pyridazine isomers .
Q. How can solubility challenges in biological assays be addressed?
Poor aqueous solubility is common due to the hydrophobic triazolopyridazine and dimethoxybenzene groups. Strategies include:
- Using co-solvents (e.g., DMSO ≤1% v/v) .
- Formulating as a hydrochloride salt via sulfonamide protonation.
- Employing nanocarriers (e.g., liposomes) for in vivo studies .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in triazolopyridazine synthesis?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states to predict dominant regioisomers. For example, hyperconjugative stabilization of the pyridazine N-atom directs cyclization toward the [4,3-b] isomer . Reaction path sampling (e.g., NEB method) further refines energy barriers for competing pathways .
Q. What strategies mitigate isomer formation during sulfonamide coupling?
The sulfonamide linkage (N–S bond) is prone to racemization under acidic/basic conditions. To minimize this:
Q. How do structural modifications influence bioactivity in SAR studies?
Systematic variations (e.g., replacing 2,4-dimethoxy with electron-withdrawing groups on the benzene ring) reveal critical pharmacophores. For instance:
- Methoxy groups : Enhance membrane permeability via lipophilicity (logP ~3.5) .
- Triazolopyridazine : Binds ATP pockets in kinase assays (IC < 100 nM in EGFR inhibition) .
- Sulfonamide : Critical for hydrogen bonding with Ser/Thr residues in enzymatic targets .
Q. What green chemistry principles apply to large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
